![molecular formula C16H21N5O3 B2495921 (E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919042-07-2](/img/structure/B2495921.png)
(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar purine derivatives typically involves intramolecular alkylation steps, starting from precursors like 5-nitrosopyrimidine diones. These compounds are then hydrogenated and further reacted with orthocarboxylate and mesyl chloride to afford the target molecule (Šimo, Rybár, & Alföldi, 1998). This process highlights the complexity and the need for precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
Purine derivatives like (E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit a rigid molecular structure due to the purine backbone. The presence of various substituents significantly influences the electronic distribution and overall molecular geometry, affecting their interaction with biological targets (Baraldi et al., 2005).
Chemical Reactions and Properties
Purine derivatives participate in various chemical reactions, including N-alkylation and cycloaddition, depending on their substituents' nature and position. These reactions can modify the purine core, introducing new pharmacophoric elements or altering the molecule's physical and chemical properties (Coburn & Taylor, 1982).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. Substituents like the 2-hydroxyethyl group can influence these properties by affecting the molecule's ability to form hydrogen bonds and its overall polarity (Baraldi et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Properties
Mesoionic Purinone Analogs Synthesis : Research on mesoionic compounds related to purine derivatives has been conducted, exploring their synthesis and properties. Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, undergo hydrolytic ring-opening reactions, indicating their potential for further chemical modifications (Coburn & Taylor, 1982).
Antiviral Activity of Nucleoside Analogs : The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine have been described. These compounds exhibit moderate activity against viruses, showcasing the therapeutic potential of purine analogs in antiviral research (Kim et al., 1978).
Pharmacological Applications
Antidepressant Agent Development : A study synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies identified compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Serotonin Transporter Activity Study : The study of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione and their serotonin transporter affinity and acid–base properties contributes to understanding the relationship between chemical structure and biological activity. This research could inform the development of new psychiatric drugs (Zagórska et al., 2011).
Structural Analysis
Crystal Structure Determination : The molecular structure of a related compound, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, was analyzed, revealing insights into the geometry of purine systems. Such structural analyses are crucial for drug design and understanding molecular interactions (Karczmarzyk et al., 1995).
Propiedades
IUPAC Name |
2-[(E)-but-2-enyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-5-6-7-20-14(23)12-13(18(4)16(20)24)17-15-19(8-9-22)10(2)11(3)21(12)15/h5-6,22H,7-9H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTZDSATRJJYNO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-but-2-enyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2495838.png)

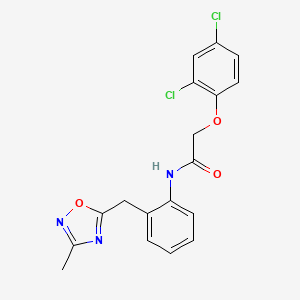


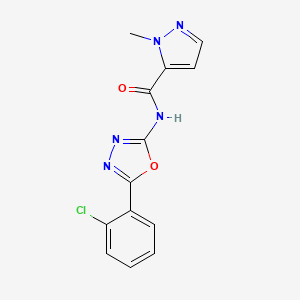
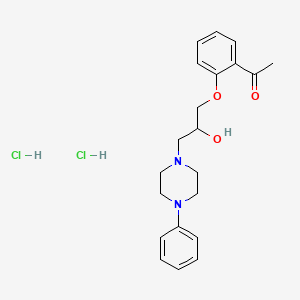
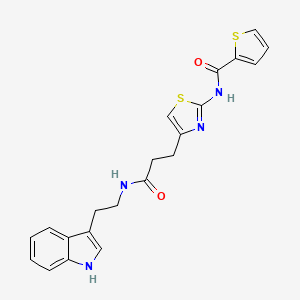
![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)
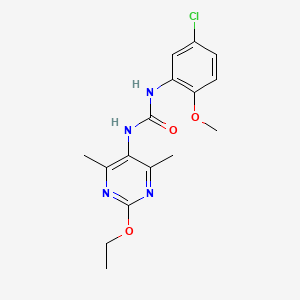
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)
![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)